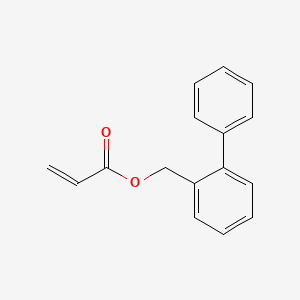
o-Phenylbenzyl acrylate
描述
o-Phenylbenzyl acrylate: is an organic compound with the chemical formula C16H14O2 . It is also known by its IUPAC name, (2-phenylphenyl)methyl prop-2-enoate . This compound is characterized by its aromatic structure, which includes a benzyl group attached to an acrylate moiety. The presence of both aromatic and acrylate functionalities makes it a versatile compound in various chemical reactions and applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of o-Phenylbenzyl acrylate typically involves the esterification of o-phenylbenzyl alcohol with acrylic acid. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of solid acid catalysts in these reactors can enhance the efficiency of the esterification process .
化学反应分析
Types of Reactions: o-Phenylbenzyl acrylate undergoes various chemical reactions, including:
Polymerization: It can undergo free radical polymerization to form poly(this compound), which is used in the production of specialty polymers.
Substitution Reactions: The aromatic ring in this compound can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Polymerization: Initiated by free radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide under thermal or UV conditions.
Hydrolysis: Carried out using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.
Substitution Reactions: Typically involve reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.
Major Products Formed:
Polymerization: Poly(this compound).
Hydrolysis: o-Phenylbenzyl alcohol and acrylic acid.
Substitution Reactions: Substituted this compound derivatives.
科学研究应用
o-Phenylbenzyl acrylate has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of o-Phenylbenzyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate moiety in the compound is highly reactive and can participate in free radical polymerization, leading to the formation of high molecular weight polymers. These polymers exhibit unique mechanical and thermal properties, making them suitable for various applications .
相似化合物的比较
- Phenyl acrylate
- Benzyl acrylate
- Methyl acrylate
- Ethyl acrylate
- Butyl acrylate
Comparison: o-Phenylbenzyl acrylate is unique due to the presence of both phenyl and benzyl groups attached to the acrylate moiety. This dual aromatic functionality imparts distinct properties to the compound, such as enhanced thermal stability and mechanical strength, compared to other acrylates like methyl acrylate and ethyl acrylate . Additionally, the presence of the benzyl group allows for further functionalization through electrophilic aromatic substitution reactions, providing versatility in chemical synthesis .
属性
IUPAC Name |
(2-phenylphenyl)methyl prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2/c1-2-16(17)18-12-14-10-6-7-11-15(14)13-8-4-3-5-9-13/h2-11H,1,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMSXGVLJHFQHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC1=CC=CC=C1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
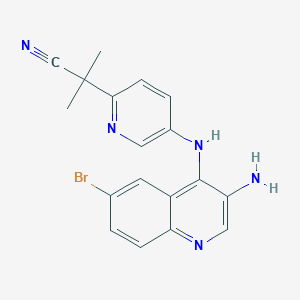
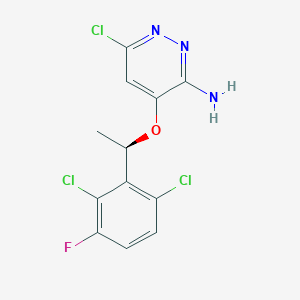
![6-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-[(1R)-1- (2,6-dichloro-3-fluorophenyl)ethoxy]-3-Pyridazinecarboxylic acid ethyl ester](/img/structure/B3236572.png)
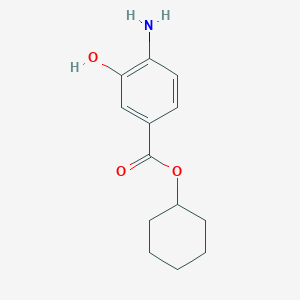
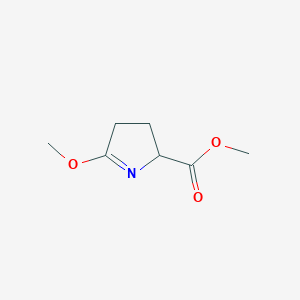
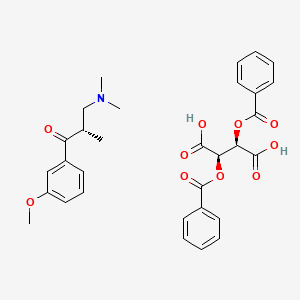
![(S)-2,2',3,3'-TEtrahydro-6,6'-bis(triphenylsilyl)-1,1'-spirobi[1H-indene]-7,7'-diol](/img/structure/B3236601.png)
![Tert-butyl 4-(aminomethyl)-1-thia-8-azaspiro[4.5]decane-8-carboxylate 1,1-dioxide](/img/structure/B3236617.png)
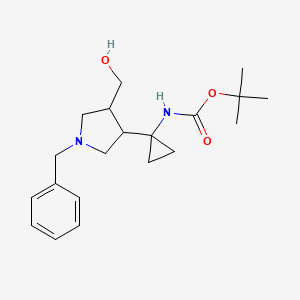
![Ethyl 5-aminospiro[2.3]hexane-1-carboxylate](/img/structure/B3236624.png)
![Benzyl [2,4'-bipiperidine]-1-carboxylate](/img/structure/B3236632.png)
![(4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B3236636.png)
![2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid](/img/structure/B3236641.png)
![6,7-Dibromo-pyrazolo[1,5-a]pyridine-3-carboxylic acid methyl ester](/img/structure/B3236650.png)
